molecular formula C9H9NO2 B6252550 5-ethynyl-2,3-dimethoxypyridine CAS No. 1256818-53-7

5-ethynyl-2,3-dimethoxypyridine

Cat. No.: B6252550
CAS No.: 1256818-53-7
M. Wt: 163.2
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Description

5-Ethynyl-2,3-dimethoxypyridine is a pyridine derivative substituted with an ethynyl group (-C≡CH) at the 5-position and methoxy (-OCH₃) groups at the 2- and 3-positions. The ethynyl group confers unique reactivity, particularly in click chemistry and cross-coupling reactions, enabling applications in bioconjugation and materials science. The methoxy groups enhance hydrophobicity and influence electronic properties, making the compound versatile in synthetic organic chemistry .

Properties

CAS No.

1256818-53-7

Molecular Formula

C9H9NO2

Molecular Weight

163.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-2,3-dimethoxypyridine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This method allows for the formation of carbon-carbon bonds between the ethynyl group and the pyridine ring. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-2,3-dimethoxypyridine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-ethynyl-2,3-dimethoxypyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethynyl-2,3-dimethoxypyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Derivatives

5-Chloro-2,3-dimethoxypyridine (CAS 284040-73-9)
  • Structure : Chlorine at the 5-position, methoxy groups at 2 and 3.
  • Reactivity: The chloro group participates in nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura cross-coupling reactions.
  • Applications : Intermediate in pharmaceutical synthesis, particularly for heterocyclic drug candidates.
  • Physical Properties: Higher molecular weight (173.60 g/mol) compared to the ethynyl derivative (C₉H₉NO₂, ~163.18 g/mol). Solubility in organic solvents like ethanol is similar due to methoxy groups .
5-Bromo-2,3-dimethoxypyridine (CAS 52605-98-8)
  • Structure : Bromine at the 5-position.
  • Reactivity: Bromine’s lower electronegativity compared to chlorine enhances reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination).
4-Iodo-2,3-dimethoxypyridine (CAS 1261365-64-3)
  • Structure : Iodine at the 4-position, methoxy groups at 2 and 3.
  • Reactivity: Iodine’s strong leaving-group ability facilitates nucleophilic substitutions. The ethynyl group’s triple bond enables Sonogashira coupling, a distinction from halogenated analogs .

Functional Group Influence on Properties

Property 5-Ethynyl-2,3-dimethoxypyridine 5-Chloro-2,3-dimethoxypyridine 5-Bromo-2,3-dimethoxypyridine
Reactivity Click chemistry, Sonogashira coupling SNAr, Suzuki coupling Buchwald-Hartwig amination
Molecular Weight (g/mol) ~163.18 173.60 218.05
Solubility Organic solvents (e.g., DCM, ethanol) Similar to ethynyl derivative Similar to ethynyl derivative
Biological Activity Potential for bioconjugation (EdU analogs) Limited data Limited data

Key Research Findings

  • Ethynyl Advantage : The ethynyl group enables click chemistry for fluorescent labeling, as seen in 5-ethynyl-2′-deoxyuridine (EdU), a thymidine analog used to track DNA synthesis .
  • Halogen Limitations : Chloro and bromo derivatives lack ethynyl’s bioorthogonal reactivity but are more cost-effective for large-scale pharmaceutical synthesis .
  • Cytotoxicity : Ethynyl-containing cobalt bis(dicarbollide) conjugates showed moderate cytotoxicity in MRC-5 cells, highlighting the need for structural optimization .

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